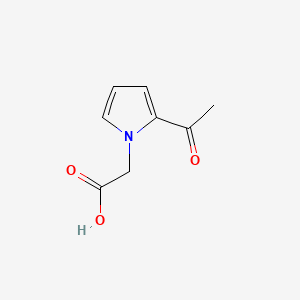
2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid is an organic compound that features a pyrrole ring substituted with an acetyl group at the 2-position and an acetic acid moiety. This compound is part of the broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid typically involves the reaction of pyrrole with acetic anhydride under acidic conditionsCommon reagents used in this synthesis include trifluoroacetic acid as a catalyst and trifluoroethanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrroles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antibacterial and antifungal properties.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis
作用机制
The mechanism of action of 2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
2-Acetylpyrrole: A simpler analog with similar acetylation but lacking the acetic acid moiety.
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a maleimide group, offering different reactivity and applications.
N-Acylpyrroles: A broader class of compounds with varying acyl groups, each exhibiting unique properties and reactivity
Uniqueness
2-(2-Acetyl-1H-pyrrol-1-yl)acetic acid is unique due to its combination of an acetyl group and an acetic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other pyrrole derivatives.
属性
CAS 编号 |
151163-95-0 |
|---|---|
分子式 |
C8H9NO3 |
分子量 |
167.164 |
IUPAC 名称 |
2-(2-acetylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-9(7)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI 键 |
JEDMETMFXSGOCH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1CC(=O)O |
同义词 |
1H-Pyrrole-1-acetic acid, 2-acetyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















